PF-04418948

Catalog No.
S539105
CAS No.
1078166-57-0
M.F
C23H20FNO5
M. Wt
409.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04418948

CAS Number

1078166-57-0

Product Name

PF-04418948

IUPAC Name

1-(4-fluorobenzoyl)-3-[(6-methoxynaphthalen-2-yl)oxymethyl]azetidine-3-carboxylic acid

Molecular Formula

C23H20FNO5

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C23H20FNO5/c1-29-19-8-4-17-11-20(9-5-16(17)10-19)30-14-23(22(27)28)12-25(13-23)21(26)15-2-6-18(24)7-3-15/h2-11H,12-14H2,1H3,(H,27,28)

InChI Key

LWJGMYMNSNVCEM-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-fluorobenzoyl)-3-(((6-methoxy-2-naphthyl)oxy)methyl)azetidine-3-carboxylic acid, PF-04418948

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O

Description

The exact mass of the compound PF04418948 is 409.13255 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azetines - Azetidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

High Affinity and Selectivity for EP2 Receptor

  • PF-04418948 demonstrates potent antagonist activity against the prostaglandin EP2 receptor (PTGER2 or EP2). Studies show an in vitro half maximal inhibitory concentration (IC50) of 16 nM for human EP2 receptors [, , ].
  • This indicates strong binding affinity to the EP2 receptor, allowing it to effectively block the action of molecules that activate this receptor.
  • Importantly, PF-04418948 exhibits high selectivity for EP2 compared to other prostaglandin receptors (EP1, EP3, and EP4) as well as other receptors and ion channels [, ]. This minimizes potential off-target effects.

In Vitro Studies on PGE2-mediated Signaling

  • Research has explored PF-04418948's ability to antagonize the effects of prostaglandin E2 (PGE2), a natural ligand for the EP2 receptor [, , ].
  • Studies show it inhibits PGE2-induced increases in intracellular cyclic AMP (cAMP) levels in cells expressing functional EP2 receptors [].
  • Additionally, PF-04418948 has been shown to reverse PGE2-induced relaxation of pre-contracted muscles, such as the mouse trachea [, ].

PF-04418948 is a potent and selective antagonist of the prostaglandin E receptor 2, commonly referred to as EP2 receptor. Its chemical formula is C23H20FNO5, and it has a molecular weight of 409.41 g/mol. The compound exhibits high selectivity for the EP2 receptor, displaying over 2000-fold selectivity compared to other prostanoid receptors such as EP1, EP3, EP4, DP1, and CRTH2 at a concentration of 10 μM. This selectivity makes PF-04418948 a valuable tool for studying the role of the EP2 receptor in various biological processes and potential therapeutic applications .

PF04418948 binds competitively to the EP2 receptor, preventing PGE2 from activating the receptor's signaling pathway []. This can lead to the modulation of various cellular processes regulated by EP2, depending on the specific cell type and physiological context.

PF-04418948 functions primarily through competitive inhibition of prostaglandin E2-induced pathways. In vitro studies have shown that it inhibits the increase in cyclic adenosine monophosphate (cAMP) levels induced by prostaglandin E2 in cells expressing EP2 receptors. The compound has an inhibition constant (K_B) value of approximately 1.8 nM for human EP2 receptors, indicating its high potency. Additionally, it reverses PGE2-induced relaxation in murine tracheal tissues with an IC50 value of 2.7 nM, demonstrating its effectiveness in modulating receptor activity .

PF-04418948 has been characterized for its biological activity in various experimental models. It has shown efficacy in inhibiting PGE2-induced effects in both in vitro and in vivo settings. For example, it attenuates the butaprost-induced cutaneous blood flow response when administered orally to rats. Furthermore, it exhibits significant effects on smooth muscle relaxation and contraction in different tissues, including the human myometrium and murine trachea . Its selective action on the EP2 receptor makes it a promising candidate for further research into conditions influenced by this receptor.

The synthesis of PF-04418948 involves several steps that include the formation of key intermediates followed by coupling reactions to yield the final product. While specific synthetic routes are proprietary to its developers, general methods include:

  • Formation of Azetidine Derivatives: The synthesis typically begins with the preparation of azetidine derivatives through cyclization reactions.
  • Aromatic Substitution: Introduction of functional groups such as fluorobenzoyl and methoxy-naphthyl moieties via electrophilic aromatic substitution.
  • Final Coupling: The final step involves coupling these intermediates to produce PF-04418948.

These methods ensure high purity and yield of the compound suitable for research purposes .

PF-04418948 has potential applications in various fields, particularly in pharmacology and biomedical research. Its primary application lies in studying the role of EP2 receptors in physiological and pathological processes, including inflammation and pain modulation. Additionally, due to its selective antagonism, it may be explored as a therapeutic agent for conditions such as asthma or other respiratory disorders where EP2 receptor activity plays a significant role .

Interaction studies involving PF-04418948 have focused on its selectivity profile against various receptors and enzymes. It demonstrates minimal binding (<30%) to a diverse panel of G protein-coupled receptors (GPCRs) and ion channels at concentrations up to 10 μM, reinforcing its specificity for the EP2 receptor. These studies are crucial for understanding potential off-target effects and optimizing its use in therapeutic contexts .

Several compounds share structural or functional similarities with PF-04418948. Below is a comparison highlighting their unique features:

Compound NameStructure TypeSelectivity ProfileNotable Activity
ONO-AE1-259Prostaglandin E receptor antagonistSpecific for EP2 but less selectiveModulates bronchial relaxation
ButaprostProstaglandin analogSelective for EP2Induces smooth muscle relaxation
LatanoprostProstaglandin F analogPrimarily targets FP receptorsUsed for glaucoma treatment
TreprostinilProstacyclin analogTargets multiple prostanoid receptorsUsed for pulmonary arterial hypertension

PF-04418948's uniqueness lies in its exceptional selectivity for the EP2 receptor coupled with potent antagonistic properties, making it particularly useful for targeted research without significant off-target interactions .

PF-04418948 demonstrates exceptional binding affinity to the prostaglandin E2 receptor 2 with a functional equilibrium dissociation constant of 1.8 nanomolar (ninety-five percent confidence interval: 0.3-9.3 nanomolar, n equals 4) in Chinese hamster ovary cells expressing human EP2 receptors [1]. This value indicates high-affinity binding and establishes PF-04418948 as one of the most potent EP2 receptor antagonists reported in the literature.

The binding affinity was determined using functional cyclic adenosine monophosphate assays where PF-04418948 caused parallel rightward shifts of the prostaglandin E2 concentration-response curve with no significant change in maximum response [2] [1]. Analysis using the power departure model confirmed simple competitive antagonism without evidence of non-competitive interactions [1].

In radioligand binding studies, PF-04418948 exhibited an inhibitory concentration fifty value of 16 nanomolar (ninety-five percent confidence interval: 11.7-21.8 nanomolar, n equals 22) for displacement of specific binding to human EP2 receptors [1]. This close correlation between functional and binding potency values confirms that PF-04418948 acts as a competitive antagonist at the orthosteric binding site.

Functional Antagonism of EP2 Receptor

PF-04418948 exhibits potent functional antagonism of EP2 receptor-mediated responses across multiple experimental systems. In human myometrium preparations, the compound produced parallel rightward shifts of butaprost-induced inhibition of electrical field stimulation-induced contractions with an apparent equilibrium dissociation constant of 5.4 nanomolar (ninety-five percent confidence interval: 1.0-27.9 nanomolar, n equals 4) [2] [1].

Assay SystemParameterValue (nM)Confidence Interval/RangeSample Size (n)
Human EP2 receptors (CHO cells)Functional KB value1.895% CI: 0.3-9.34
Human EP2 receptors (CHO cells)Functional IC50 value1695% CI: 11.7-21.822
Human myometrium (native tissue)Apparent KB value5.495% CI: 1.0-27.94
Dog bronchiole (native tissue)KB value2.595% CI: 1.4-4.54
Mouse trachea (native tissue)KB value1.395% CI: 0.8-2.419
Mouse trachea (reversal assay)IC50 value2.795% CI: 1.8-4.17

In canine bronchiole preparations, PF-04418948 demonstrated competitive antagonism of prostaglandin E2-induced smooth muscle relaxation with a equilibrium dissociation constant of 2.5 nanomolar (ninety-five percent confidence interval: 1.4-4.5 nanomolar, n equals 4) [1]. The Clark plot analysis confirmed simple competitive antagonism according to the method of Lew and Angus [1].

Mouse tracheal preparations showed the highest sensitivity to PF-04418948, with a equilibrium dissociation constant of 1.3 nanomolar (ninety-five percent confidence interval: 0.8-2.4 nanomolar, n equals 19) for antagonism of prostaglandin E2-induced relaxation [1]. In reversal experiments, PF-04418948 effectively reversed pre-established prostaglandin E2-induced relaxation with an inhibitory concentration fifty value of 2.7 nanomolar (ninety-five percent confidence interval: 1.8-4.1 nanomolar, n equals 7) [1].

The consistency of potency values across different tissue preparations and species demonstrates the robust functional antagonism of PF-04418948 at native EP2 receptors [3]. The compound exhibited no agonist activity at EP2 receptors, confirming its classification as a pure antagonist [1].

Selectivity Profile

Selectivity Over Other EP Receptors (EP1, EP3, EP4)

PF-04418948 exhibits remarkable selectivity for the EP2 receptor over other prostaglandin E receptors. The compound demonstrates greater than 2000-fold functional selectivity for the human EP2 receptor compared to antagonist activity against EP1, EP3, and EP4 receptors [2] [1].

ReceptorAntagonist IC50 (nM)Selectivity Fold vs EP2Agonist EC50 (nM)
EP1 (Human)>10,000>625>10,000
EP3 (Human)>10,000>625>10,000
EP4 (Human)>33,300>2,081>33,300
DP1 (Human)>32,800>2,050ND
CRTH2 (Human)32,0002,000ND

For human EP1 and EP3 receptors, PF-04418948 showed no significant antagonist or agonist activity at concentrations up to 10,000 nanomolar [1]. At human EP4 receptors, the compound remained inactive at concentrations up to 33,300 nanomolar [1]. This exceptional selectivity profile distinguishes PF-04418948 from earlier EP2 antagonists such as AH-6809, which exhibits only micromolar potency and poor selectivity across prostanoid receptor subtypes [1].

Functional selectivity studies using tissue-based assays confirmed these findings. In guinea pig trachea preparations expressing EP1 receptors, PF-04418948 at 1 micromolar concentration failed to inhibit ONO-DI-004-induced contractions, while the selective EP1 antagonist GW848687X produced significant rightward shifts [3]. Similarly, PF-04418948 showed no activity against EP3 receptor-mediated depolarization of guinea pig vagus nerve or EP4 receptor-mediated relaxation of rat and human tracheal preparations [3].

Selectivity Over Non-EP Prostanoid Receptors

The selectivity profile of PF-04418948 extends beyond EP receptors to include other prostanoid receptor subtypes. Binding selectivity assays demonstrated weak affinity for prostacyclin, prostanoid F, thromboxane, and leukotriene B4 receptors [1].

ReceptorBinding Ki (nM)Selectivity Fold vs EP2
IP (Human)>10,000>625
FP (Human)>10,000>625
TP (Human)>10,000>625
LTB4 (Human)4,800300

For human prostacyclin, prostanoid F, and thromboxane receptors, PF-04418948 exhibited binding constants greater than 10,000 nanomolar, representing more than 625-fold selectivity compared to EP2 receptor binding [1]. The leukotriene B4 receptor showed the highest affinity among non-EP prostanoid receptors with a binding constant of 4,800 nanomolar, still representing 300-fold selectivity over EP2 [1].

Additional selectivity studies evaluated PF-04418948 against the prostaglandin D2 DP1 receptor and the chemoattractant receptor-homologous molecule expressed on T-helper 2 cells. The compound showed an inhibitory concentration fifty greater than 32,800 nanomolar for DP1 receptors and 32,000 nanomolar for CRTH2 receptors [1].

Activity Against GPCRs and Ion Channels

Comprehensive selectivity profiling of PF-04418948 against a diverse panel of G-protein coupled receptors and ion channels revealed minimal off-target activity. The compound exhibited less than 30 percent binding at a concentration of 10 micromolar across a broad spectrum of non-prostanoid targets [4] [1].

Specific screening against 40 human enzymes, ion channels, and receptors demonstrated that PF-04418948 had negligible effect with inhibitory concentration fifty values greater than 10 micromolar for most targets [5]. The only notable off-target activity was weak inhibition of the serotonin 5-HT2B receptor with an inhibitory concentration fifty of 2.6 micromolar [5].

Evaluation of cyclooxygenase enzymes showed minimal interference, with only 3 percent inhibition of cyclooxygenase-1 and minus 4 percent effect on cyclooxygenase-2 at 10 micromolar concentration [5]. This selectivity profile indicates that PF-04418948 effects are specifically mediated through EP2 receptor antagonism rather than upstream inhibition of prostaglandin synthesis.

The compound also showed no significant activity against various neurotransmitter receptors, including adrenergic, cholinergic, dopaminergic, and cannabinoid receptors at concentrations up to 10 micromolar [5]. Ion channel screening revealed minimal activity against voltage-gated calcium, sodium, and potassium channels [1].

Pharmacodynamic Properties

PF-04418948 exhibits classical competitive antagonism at EP2 receptors, characterized by parallel rightward shifts in agonist concentration-response curves without alteration of maximum responses [1]. The compound demonstrates surmountable antagonism, indicating that increasing agonist concentrations can overcome the inhibitory effects [1].

In vivo pharmacodynamic studies in rats confirmed functional EP2 receptor blockade. Oral administration of PF-04418948 dose-dependently attenuated butaprost-induced cutaneous blood flow responses [1]. At a dose of 10 milligrams per kilogram, PF-04418948 reduced mean cutaneous blood flow peak response by 41 percent and area under the curve by 61 percent compared to vehicle control [1].

The pharmacodynamic profile shows time-dependent effects consistent with the compound's pharmacokinetic properties. Peak inhibition occurred approximately 1.5 hours post-dose, coinciding with maximum plasma exposure [1]. The duration of action extended beyond 3 hours, reflecting the compound's relatively long half-life [6].

Dose-response relationships demonstrate proportional increases in pharmacodynamic effects with escalating doses from 1 to 10 milligrams per kilogram orally [1]. This linear relationship supports the competitive nature of EP2 receptor antagonism and predictable exposure-response relationships.

The compound's brain-impermeable characteristics restrict its pharmacodynamic effects to peripheral tissues [6]. This property limits central nervous system-mediated side effects while maintaining efficacy at peripheral EP2 receptors involved in inflammation, pain, and smooth muscle function.

Pharmacokinetic Characteristics

PF-04418948 exhibits favorable pharmacokinetic properties supporting its utility as an oral EP2 receptor antagonist. The compound demonstrates high oral bioavailability of 78 percent in rats, indicating efficient absorption from the gastrointestinal tract [6].

ParameterValueSpecies/Notes
Oral Bioavailability78%Rat, oral administration
Terminal Half-life8.8 hoursRat
Clearance0.3 mL/min/kgRat
Volume of Distribution0.1 L/kgRat
Plasma Protein Binding (unbound fraction)0.0003 (99.97% bound)Rat
Brain PermeabilityBrain-impermeableBased on compound properties

The terminal plasma half-life of 8.8 hours provides sustained drug exposure suitable for once or twice daily dosing regimens [6]. This extended half-life results from the combination of low clearance (0.3 milliliters per minute per kilogram) and low volume of distribution (0.1 liters per kilogram) [6].

PF-04418948 exhibits very high plasma protein binding with an unbound fraction of only 0.0003, meaning 99.97 percent of the compound is bound to plasma proteins [6]. Despite this extensive protein binding, sufficient free drug concentrations are achieved to maintain EP2 receptor occupancy based on the compound's high intrinsic potency.

The low volume of distribution reflects limited tissue penetration, consistent with the compound's physicochemical properties as a carboxylic acid derivative [6]. This distribution pattern concentrates the drug in plasma and highly perfused tissues while limiting accumulation in peripheral compartments.

Brain permeability studies confirm that PF-04418948 is brain-impermeable, restricting its activity to peripheral EP2 receptors [6]. This property reduces the potential for central nervous system-related adverse effects while maintaining therapeutic efficacy at peripheral targets.

The pharmacokinetic profile supports a favorable therapeutic window, with effective plasma concentrations maintained for extended periods following oral administration. Free plasma concentrations of 170 nanomolar at 1.5 hours and 94 nanomolar at 3 hours post-dose provide adequate EP2 receptor coverage based on the compound's nanomolar potency [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

409.13255090 g/mol

Monoisotopic Mass

409.13255090 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I7Z38E70VF

Other CAS

1078166-57-0

Wikipedia

Pf-04418948

Dates

Last modified: 08-15-2023
1: Domingo-Gonzalez R, Martínez-Colón GJ, Smith AJ, Smith CK, Ballinger MN, Xia M, Murray S, Kaplan MJ, Yanik GA, Moore BB. Prostaglandin E(2) Inhibits Neutrophil Extracellular Trap Formation Post-stem Cell Transplant. Am J Respir Crit Care Med. 2015 Sep 29. [Epub ahead of print] PubMed PMID: 26417909.
2: Säfholm J, Manson ML, Bood J, Delin I, Orre AC, Bergman P, Al-Ameri M, Dahlén SE, Adner M. Prostaglandin E(2) inhibits mast cell-dependent bronchoconstriction in human small airways through the E prostanoid subtype 2 receptor. J Allergy Clin Immunol. 2015 May 9. pii: S0091-6749(15)00489-3. doi: 10.1016/j.jaci.2015.04.002. [Epub ahead of print] PubMed PMID: 25962903.
3: Martinez-Cutillas M, Mañé N, Gallego D, Jimenez M, Martin MT. EP2 and EP4 receptors mediate PGE2 induced relaxation in murine colonic circular muscle: pharmacological characterization. Pharmacol Res. 2014 Dec;90:76-86. doi: 10.1016/j.phrs.2014.10.001. Epub 2014 Oct 20. PubMed PMID: 25461458.
4: Jiao HY, Kim DH, Ki JS, Ryu KH, Choi S, Jun JY. Effects of lubiprostone on pacemaker activity of interstitial cells of cajal from the mouse colon. Korean J Physiol Pharmacol. 2014 Aug;18(4):341-6. doi: 10.4196/kjpp.2014.18.4.341. Epub 2014 Aug 13. PubMed PMID: 25177167; PubMed Central PMCID: PMC4146637.
5: Stone AJ, Copp SW, Kaufman MP. Role of prostaglandins in spinal transmission of the exercise pressor reflex in decerebrated rats. Neuroscience. 2014 Sep 26;277:26-35. doi: 10.1016/j.neuroscience.2014.06.061. Epub 2014 Jul 5. PubMed PMID: 25003710; PubMed Central PMCID: PMC4164591.
6: Shimizu T, Tanaka K, Nakamura K, Taniuchi K, Yawata T, Higashi Y, Ueba T, Dimitriadis F, Shimizu S, Yokotani K, Saito M. Possible involvement of brain prostaglandin E2 and prostanoid EP3 receptors in prostaglandin E2 glycerol ester-induced activation of central sympathetic outflow in the rat. Neuropharmacology. 2014 Jul;82:19-27. doi: 10.1016/j.neuropharm.2014.03.005. Epub 2014 Mar 19. PubMed PMID: 24657150.
7: Cheah EY, Burcham PC, Mann TS, Henry PJ. Acrolein relaxes mouse isolated tracheal smooth muscle via a TRPA1-dependent mechanism. Biochem Pharmacol. 2014 May 1;89(1):148-56. doi: 10.1016/j.bcp.2014.02.009. Epub 2014 Feb 19. PubMed PMID: 24561178.
8: Kach J, Sandbo N, La J, Denner D, Reed EB, Akimova O, Koltsova S, Orlov SN, Dulin NO. Antifibrotic effects of noscapine through activation of prostaglandin E2 receptors and protein kinase A. J Biol Chem. 2014 Mar 14;289(11):7505-13. doi: 10.1074/jbc.M113.546812. Epub 2014 Feb 3. PubMed PMID: 24492608; PubMed Central PMCID: PMC3953264.
9: Säfholm J, Dahlén SE, Adner M. Antagonising EP1 and EP2 receptors reveal that the TP receptor mediates a component of antigen-induced contraction of the guinea pig trachea. Eur J Pharmacol. 2013 Oct 15;718(1-3):277-82. doi: 10.1016/j.ejphar.2013.08.021. Epub 2013 Sep 5. PubMed PMID: 24012781.
10: Kay LJ, Gilbert M, Pullen N, Skerratt S, Farrington J, Seward EP, Peachell PT. Characterization of the EP receptor subtype that mediates the inhibitory effects of prostaglandin E2 on IgE-dependent secretion from human lung mast cells. Clin Exp Allergy. 2013 Jul;43(7):741-51. doi: 10.1111/cea.12142. PubMed PMID: 23786281.
11: Säfholm J, Dahlén SE, Delin I, Maxey K, Stark K, Cardell LO, Adner M. PGE2 maintains the tone of the guinea pig trachea through a balance between activation of contractile EP1 receptors and relaxant EP2 receptors. Br J Pharmacol. 2013 Feb;168(4):794-806. doi: 10.1111/j.1476-5381.2012.02189.x. PubMed PMID: 22934927; PubMed Central PMCID: PMC3631371.
12: Birrell MA, Maher SA, Buckley J, Dale N, Bonvini S, Raemdonck K, Pullen N, Giembycz MA, Belvisi MG. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor. Br J Pharmacol. 2013 Jan;168(1):129-38. doi: 10.1111/j.1476-5381.2012.02088.x. PubMed PMID: 22747912; PubMed Central PMCID: PMC3570009.
13: af Forselles KJ, Root J, Clarke T, Davey D, Aughton K, Dack K, Pullen N. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist. Br J Pharmacol. 2011 Dec;164(7):1847-56. doi: 10.1111/j.1476-5381.2011.01495.x. Erratum in: Br J Pharmacol. 2012 Jun;166(3):1192. Dosage error in article text. PubMed PMID: 21595651; PubMed Central PMCID: PMC3246710.
14: Birrell MA, Nials AT. At last, a truly selective EP₂ receptor antagonist. Br J Pharmacol. 2011 Dec;164(7):1845-6. doi: 10.1111/j.1476-5381.2011.01494.x. PubMed PMID: 21595650; PubMed Central PMCID: PMC3246709.

Explore Compound Types